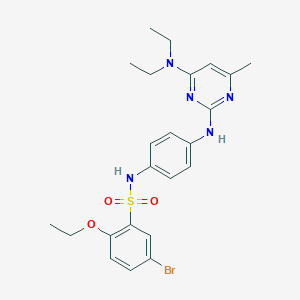

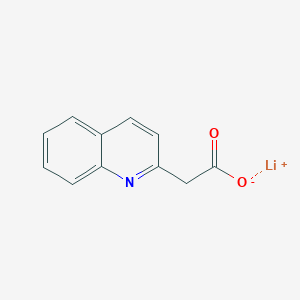

![molecular formula C24H20N2O3 B2643521 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate CAS No. 1096074-58-6](/img/structure/B2643521.png)

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate” is a chemical compound offered by Benchchem. It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of a related compound, 2-[(cyanomethyl)anilino]benzoic acid, is C15H12N2O2 . The molecular weight is 252.275 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Synthesis of 2-Arylbenzothiazoles

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate might be used in the synthesis of various 2-arylbenzothiazoles, which have applications in antitumor treatments. A study by Hutchinson, Stevens, and Westwell (2000) detailed the regiospecific synthesis of these compounds, highlighting their potential in antitumor applications. This synthesis approach can be applied to produce 2-arylbenzothiazoles with both electron-withdrawing and electron-donating substituents on the aryl ring (Hutchinson, Stevens, & Westwell, 2000).

Domino Condensation/S-Arylation/Heterocyclization Reactions

In the field of pharmaceutical chemistry, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate could be involved in domino condensation/S-arylation/heterocyclization reactions. Such reactions are crucial for the synthesis of 2-N-substituted benzothiazoles, commonly used as core structures in pharmaceutically important agents. Ma et al. (2011) explored this method, which is significant for the development of anti-HIV agents, antibacterial compounds, and various receptor ligands (Ma et al., 2011).

DNA-Binding Studies and Antioxidant Activities

The compound may also play a role in the development of silver(I) complexes with potential for DNA-binding and antioxidant activities. Wu et al. (2014) investigated ligands bis(benzimidazol-2-ylmethyl)aniline derivatives, which showed promising results in intercalating DNA and scavenging free radicals, indicative of potential biomedical applications (Wu et al., 2014).

Synthesis of Heteroacenes

Kawaguchi, Nakano, and Nozaki (2007) demonstrated the synthesis of ladder-type heteroacenes, including pyrrole or furan rings, from 2,5-bis(o-chloroaryl)hydroquinones, a process in which [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate might be implicated. These heteroacenes are significant due to their lower HOMO energy levels and larger band gaps, making them suitable for various electronic applications (Kawaguchi, Nakano, & Nozaki, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c25-15-16-26(21-12-5-2-6-13-21)23(27)18-29-24(28)22-14-8-7-11-20(22)17-19-9-3-1-4-10-19/h1-14H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLYRQKWGZIJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)OCC(=O)N(CC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

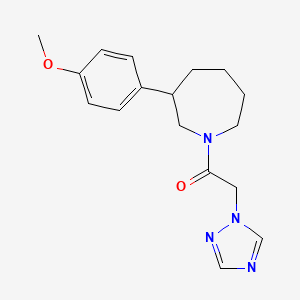

![5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid](/img/structure/B2643438.png)

![N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2643441.png)

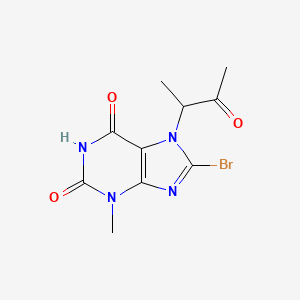

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)

![2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2643446.png)

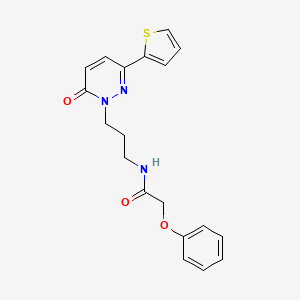

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)